molecular formula C21H21ClN2O2S2 B2776495 N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 920178-92-3

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2776495
CAS No.: 920178-92-3
M. Wt: 432.98
InChI Key: VXOYVFAIXWYPGF-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole ring, a phenyl ring with a methylthio group, and a tetrahydrofuran ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-chloroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.

    Introduction of the methylthio group: The phenyl ring can be functionalized with a methylthio group through a nucleophilic substitution reaction using methylthiolate.

    Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction with a suitable leaving group, such as a halide.

    Final coupling: The final step involves coupling the benzo[d]thiazole and phenyl rings with the tetrahydrofuran ring through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted benzo[d]thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can intercalate with DNA, while the methylthio group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylthio and tetrahydrofuran groups.

    N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methylthio group.

    N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Lacks the tetrahydrofuran ring.

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and bioavailability. The combination of the benzo[d]thiazole and phenyl rings with the methylthio group provides a distinct set of chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c1-27-16-9-7-14(8-10-16)12-19(25)24(13-15-4-3-11-26-15)21-23-20-17(22)5-2-6-18(20)28-21/h2,5-10,15H,3-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOYVFAIXWYPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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